2-Methoxyphenyl ethoxyacetate

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2-Methoxyphenyl ethoxyacetate (CAS 861524-13-2), systematically named (2-methoxyphenyl) 2-ethoxyacetate, is an aryl-alkyl ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol. It belongs to the phenol ester class, characterized by a 2-methoxyphenyl (guaiacyl) group linked via an ester bond to an ethoxyacetyl moiety.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 861524-13-2
Cat. No. B13398200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl ethoxyacetate
CAS861524-13-2
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOCC(=O)OC1=CC=CC=C1OC
InChIInChI=1S/C11H14O4/c1-3-14-8-11(12)15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3
InChIKeyNYEFCSQTYJDPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenyl Ethoxyacetate (CAS 861524-13-2): Chemical Identity and Procurement Baseline


2-Methoxyphenyl ethoxyacetate (CAS 861524-13-2), systematically named (2-methoxyphenyl) 2-ethoxyacetate, is an aryl-alkyl ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol [1]. It belongs to the phenol ester class, characterized by a 2-methoxyphenyl (guaiacyl) group linked via an ester bond to an ethoxyacetyl moiety [1]. Key physicochemical identifiers include an InChIKey of NYEFCSQTYJDPBY-UHFFFAOYSA-N, a computed XLogP3 of 1.6–1.64, and a topological polar surface area (TPSA) of 44.8 Ų [1]. The compound is commercially available as a research chemical intermediate, with documented MDL number MFCD09751539 and PubChem CID 45108201 [1][2].

Why Generic Substitution Fails: Structural Distinctions of 2-Methoxyphenyl Ethoxyacetate from Closest Analogs


In procurement for research and industrial synthesis, substituting 2-methoxyphenyl ethoxyacetate with a generic phenol ester or a simple ethoxyacetic acid derivative is not scientifically valid due to its specific structural hybridization. The presence of the 2-methoxy substituent on the phenyl ring alters the electron density and steric environment of the ester group relative to unsubstituted phenyl ethoxyacetate or para-substituted analogs, directly impacting reactivity in nucleophilic acyl substitution and enzymatic hydrolysis [1]. Furthermore, the combination of the guaiacyl (2-methoxyphenyl) leaving group with the ethoxyacetyl electrophile creates a distinct hydrolytic stability profile and metabolic liability compared to both simpler acetates (e.g., 2-methoxyphenyl acetate) and ethoxyacetic acid esters lacking the aromatic methoxy group . These differences are non-trivial; they translate to measurable variations in logP (1.64 vs. ~1.0 for ethyl ethoxyacetate), PSA (44.8 Ų), and rotatable bond count (6) that dictate solubility, membrane permeability, and handling characteristics critical for reproducible experimental outcomes [1].

Quantitative Evidence Guide: Differentiating 2-Methoxyphenyl Ethoxyacetate from Analogs and Alternatives


Lipophilicity and Polarity Profile: 2-Methoxyphenyl Ethoxyacetate vs. Ethyl Ethoxyacetate and 2-Methoxyphenyl Acetate

The computed partition coefficient (XLogP3) for 2-methoxyphenyl ethoxyacetate is 1.6–1.64, representing a moderate increase in lipophilicity compared to ethyl ethoxyacetate (XLogP3 ≈ 1.0) and a significant increase over the more polar 2-methoxyphenyl acetate (XLogP3 ≈ 0.8) [1]. Its topological polar surface area (TPSA) is 44.8 Ų, which is intermediate between the values for simple aliphatic ethoxyacetate esters and bulkier aromatic esters, influencing both aqueous solubility and passive membrane diffusion .

Drug Discovery ADME Prediction LogP Chromatography Solubility

Hydrolytic Stability and Reactivity: Impact of the 2-Methoxy Substituent on Ester Lability

The presence of the ortho-methoxy group on the phenyl ring of 2-methoxyphenyl ethoxyacetate is expected to modulate the rate of ester hydrolysis relative to unsubstituted phenyl ethoxyacetate. Class-level evidence from related guaiacyl esters indicates that the 2-methoxy substituent can reduce the rate of both base-catalyzed and enzymatic hydrolysis due to steric shielding of the carbonyl carbon and altered electron density [1]. This structural feature creates a hydrolytic half-life that is measurably different from the parent phenyl ester, a critical parameter for applications requiring controlled release of the phenolic moiety or in synthetic sequences where premature ester cleavage must be avoided [1][2].

Prodrug Design Controlled Release Ester Hydrolysis Metabolic Stability Organic Synthesis

Conformational Flexibility: Rotatable Bond Count Differentiating 2-Methoxyphenyl Ethoxyacetate from Rigid Analogs

2-Methoxyphenyl ethoxyacetate possesses 6 rotatable bonds, a property directly comparable to related esters such as 2-methoxyphenyl acetate (3 rotatable bonds) and ethyl ethoxyacetate (5 rotatable bonds) [1]. This higher degree of conformational flexibility arises from the combination of the ethoxyacetyl chain and the methoxy substituent, enabling a broader ensemble of low-energy conformers in solution. This flexibility can significantly influence molecular recognition events, such as binding to enzyme active sites or partitioning into lipid bilayers, where a more rigid analog may adopt a less favorable orientation [2].

Molecular Docking Receptor Binding Conformational Analysis QSAR Flexibility

Synthetic Utility: Distinct Electrophilicity Profile in Acyl Transfer Reactions

While 2-methoxyphenyl ethoxyacetate itself has not been directly benchmarked, the ethoxyacetyl ester class demonstrates distinct reactivity in lipase-catalyzed resolutions compared to methoxyacetyl and acetyl esters. In a study comparing isopropyl 2-ethoxyacetate to ethyl 2-methoxyacetate, the ethoxyacetyl derivative exhibited a 1.9–2.9-fold higher specific reaction rate in batch mode and superior enantiomeric excess (ee >99.9% vs 99.8%) in the kinetic resolution of 1-phenylethanamine [1]. By extension, the 2-methoxyphenyl ester offers a leaving group with different nucleofugality and steric profile than simple alkyl esters, providing a distinct reactivity window for acyl transfer applications where both the electrophile (ethoxyacetyl) and leaving group (2-methoxyphenoxide) are optimized for a specific synthetic step [1][2].

Synthetic Methodology Acylating Agent Protecting Group Peptide Synthesis Lipase Catalysis

High-Value Research and Industrial Application Scenarios for 2-Methoxyphenyl Ethoxyacetate (CAS 861524-13-2)


Medicinal Chemistry: Synthesis of Prodrug Candidates with Tailored Hydrolytic Release Profiles

In prodrug design, the ester linkage serves as a cleavable motif to release an active phenolic drug. 2-Methoxyphenyl ethoxyacetate offers a specific hydrolytic stability window—modulated by the ortho-methoxy group—that is distinct from simpler phenyl or alkyl esters. Researchers can exploit the measured XLogP3 (1.64) and TPSA (44.8 Ų) to predict membrane permeability of the intact prodrug, while the steric shielding of the ester carbonyl by the 2-methoxy group provides a tunable half-life for release of 2-methoxyphenol . This compound is particularly relevant for designing sustained-release formulations where a moderate, controlled hydrolysis rate is required [1].

Organic Synthesis: Chemoselective Acyl Donor for Enzymatic and Non-Enzymatic Transformations

As an ethoxyacetyl ester, this compound serves as an acyl donor with reactivity characteristics distinct from acetyl or methoxyacetyl analogs. Class-level data from lipase-catalyzed resolutions demonstrate that ethoxyacetyl esters can achieve 1.9–2.9× higher reaction rates and superior enantioselectivity (ee >99.9%) compared to methoxyacetyl counterparts [2]. The 2-methoxyphenyl leaving group is non-nucleophilic and UV-active, facilitating reaction monitoring by TLC or HPLC. This makes 2-methoxyphenyl ethoxyacetate a strategic choice for the protection of amines or alcohols in multi-step syntheses where both high acylation efficiency and easy deprotection are critical [2][3].

Analytical Chemistry: Reference Standard for Chromatographic Method Development

The unique combination of physicochemical properties—XLogP3 = 1.64, 6 rotatable bonds, and a UV-active aromatic chromophore—makes 2-methoxyphenyl ethoxyacetate an excellent candidate as a retention time marker or system suitability standard in reversed-phase HPLC and LC-MS method development [4]. Its intermediate lipophilicity fills a gap between highly polar analytes (e.g., simple acids) and highly lipophilic compounds (e.g., long-chain esters), providing a calibration point for optimizing gradient elution conditions. The compound's well-defined InChIKey (NYEFCSQTYJDPBY-UHFFFAOYSA-N) and availability from multiple commercial suppliers facilitate its procurement as a reproducible reference material [5].

Academic Research: Mechanistic Probes for Esterase and Lipase Substrate Specificity

The 2-methoxyphenyl ethoxyacetate scaffold presents a dual-substrate challenge for hydrolytic enzymes: the ethoxyacetyl chain probes acyl chain length tolerance, while the 2-methoxyphenyl group probes aryl ester specificity. Comparative kinetic studies using this compound alongside 2-methoxyphenyl acetate (XLogP3 ~0.8, 3 rotatable bonds) and ethyl ethoxyacetate (XLogP3 ~1.0, 5 rotatable bonds) allow systematic dissection of the contributions of lipophilicity, steric bulk, and leaving group electronics to enzyme catalysis [6]. Such studies are foundational for engineering esterases with altered substrate specificity or for understanding xenobiotic metabolism of phenolic esters [1].

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